molecular formula C11H10F2O3 B2437643 4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione CAS No. 832739-25-0

4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione

Cat. No.: B2437643
CAS No.: 832739-25-0
M. Wt: 228.195
InChI Key: KUNNJPSFUORRCC-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to a butane-1,3-dione backbone. It is used primarily in research settings and has various applications in chemistry and related fields.

Preparation Methods

The synthesis of 4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione typically involves the reaction of 2-methoxybenzaldehyde with difluoroacetic acid in the presence of a base, followed by cyclization and subsequent purification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione can be compared with similar compounds such as:

Properties

IUPAC Name

4,4-difluoro-1-(2-methoxyphenyl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-16-10-5-3-2-4-7(10)8(14)6-9(15)11(12)13/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNNJPSFUORRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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